![molecular formula C27H23N3O3 B10815200 4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)

4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “K4F” is a potent tankyrase inhibitor. Tankyrase (TNKS) is a poly-ADP-ribosylating protein (PARP) that plays a crucial role in cellular processes. Specifically, TNKS activity suppresses cellular axin protein levels and elevates β-catenin concentrations, leading to increased oncogene expression .

Preparation Methods

Industrial Production Methods: As of now, there is no established industrial-scale production method for K4F. Its development primarily occurs within research laboratories.

Chemical Reactions Analysis

Types of Reactions: K4F is primarily known for its inhibitory activity against tankyrase enzymes. While specific reactions involving K4F are not widely documented, it likely interacts with the active site of tankyrase, disrupting its poly-ADP-ribosylation function.

Common Reagents and Conditions: The exact reagents and conditions used for K4F synthesis remain proprietary. medicinal chemists typically employ a variety of organic reactions, including amide bond formation, cyclization, and functional group modifications.

Major Products: The primary product of K4F synthesis is the compound itself, which inhibits tankyrase activity and may have implications in cancer research and therapy.

Scientific Research Applications

K4F has significant applications in various scientific fields:

Chemistry: Researchers study K4F to understand its binding interactions with tankyrase and explore its potential as a drug candidate.

Biology: K4F’s impact on cellular signaling pathways, particularly the Wnt/β-catenin pathway, is of great interest.

Medicine: Investigations focus on its potential as an anticancer agent, given its ability to modulate β-catenin levels.

Industry: While not yet industrialized, K4F’s development may lead to novel therapies.

Mechanism of Action

K4F exerts its effects by inhibiting tankyrase enzymes. It disrupts poly-ADP-ribosylation, which affects cellular processes related to β-catenin stability and gene expression.

Comparison with Similar Compounds

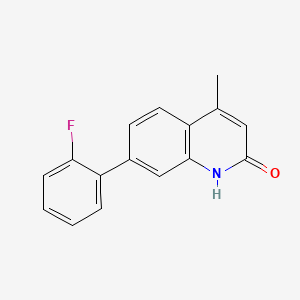

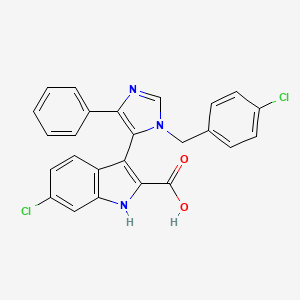

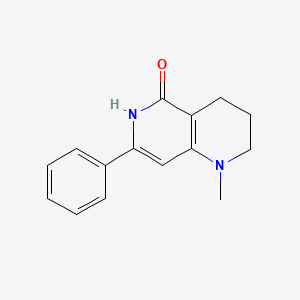

K4F’s uniqueness lies in its structure and selectivity. other tankyrase inhibitors, such as Compound 1, have been explored. Compound 1, while moderately potent, suffers from poor pharmacokinetic properties .

Properties

Molecular Formula |

C27H23N3O3 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

4-[(4S)-5,5-dimethyl-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C27H23N3O3/c1-27(2)24(19-8-4-3-5-9-19)30(26(32)33-27)21-15-13-20(14-16-21)25(31)29-22-12-6-10-18-11-7-17-28-23(18)22/h3-17,24H,1-2H3,(H,29,31)/t24-/m0/s1 |

InChI Key |

LUYWAGVRXKSNLL-DEOSSOPVSA-N |

Isomeric SMILES |

CC1([C@@H](N(C(=O)O1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5)C |

Canonical SMILES |

CC1(C(N(C(=O)O1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)

![{1-Amino-3-[4-(2-phenoxyethoxy)phenyl]cyclopentyl}methanol](/img/structure/B10815121.png)

![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)

![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)

![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)

![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)

![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)

![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)